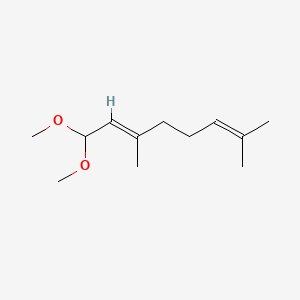

Citral dimethyl acetal

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

7549-37-3 |

|---|---|

Molecular Formula |

C12H22O2 |

Molecular Weight |

198.30 g/mol |

IUPAC Name |

(2Z)-1,1-dimethoxy-3,7-dimethylocta-2,6-diene |

InChI |

InChI=1S/C12H22O2/c1-10(2)7-6-8-11(3)9-12(13-4)14-5/h7,9,12H,6,8H2,1-5H3/b11-9- |

InChI Key |

ZSKAJFSSXURRGL-LUAWRHEFSA-N |

SMILES |

CC(=CCCC(=CC(OC)OC)C)C |

Isomeric SMILES |

CC(=CCC/C(=C\C(OC)OC)/C)C |

Canonical SMILES |

CC(=CCCC(=CC(OC)OC)C)C |

boiling_point |

105.00 to 106.00 °C. @ 10.00 mm Hg |

density |

0.881-0.893 |

Other CAS No. |

75128-98-2 7549-37-3 |

physical_description |

colourless to yellowish liquid with a mild, fresh, citrus, herbaceous odou |

solubility |

insoluble in water; soluble in organic solvents, oils miscible at room temperature (in ethanol) |

Synonyms |

citral dimethyl acetal |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Citral Dimethyl Acetal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of citral (B94496) dimethyl acetal (B89532), a valuable fragrance and flavor compound, from the reaction of citral with methanol (B129727). The document details the underlying reaction mechanism, experimental protocols, catalytic strategies, and analytical characterization methods.

Introduction

Citral (3,7-dimethyl-2,6-octadienal) is a monoterpenoid aldehyde renowned for its strong lemon-like aroma.[1] It is a key component of essential oils from plants like lemongrass and lemon myrtle.[1] However, citral's aldehyde functional group makes it susceptible to degradation and polymerization, limiting its stability in various formulations.[1]

To enhance stability while retaining a desirable citrus-green aroma, citral is often converted into its acetal derivatives.[1] Citral dimethyl acetal (1,1-dimethoxy-3,7-dimethylocta-2,6-diene) is one such derivative, prized in the perfumery and flavor industries for its softer, more stable citrus profile.[2] The synthesis is achieved through the acid-catalyzed acetalization of citral with methanol. This guide explores the core technical aspects of this conversion.

Reaction Mechanism: Acid-Catalyzed Acetalization

The formation of this compound from citral and methanol is a reversible reaction that proceeds via a hemiacetal intermediate under acidic conditions.[3] The mechanism involves the following key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst donates a proton to the carbonyl oxygen of citral, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Methanol (1): A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon to form a protonated hemiacetal.

-

Deprotonation: A base (e.g., another methanol molecule) removes the proton from the oxonium ion, yielding a neutral hemiacetal intermediate.

-

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water).

-

Elimination of Water: The departure of a water molecule results in the formation of a resonance-stabilized carbocation (an oxocarbenium ion).

-

Nucleophilic Attack by Methanol (2): A second molecule of methanol attacks the carbocation.

-

Final Deprotonation: Deprotonation of the resulting oxonium ion regenerates the acid catalyst and yields the final product, this compound.

Since the reaction is in equilibrium, it is crucial to remove the water formed as a byproduct to drive the reaction towards the product side.[4]

References

Acid-catalyzed mechanism of Citral dimethyl acetal formation

An In-depth Technical Guide to the Acid-Catalyzed Formation of Citral (B94496) Dimethyl Acetal (B89532)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citral, a key monoterpenoid aldehyde, is a mixture of two geometric isomers: geranial (the E-isomer) and neral (B7780846) (the Z-isomer).[1] It is renowned for its strong lemon-like aroma and is a fundamental component in the fragrance and flavor industries.[1] However, citral's aldehyde functional group is susceptible to degradation, limiting its stability in various formulations.[1] To enhance stability while retaining desirable citrus notes, citral is often converted into its corresponding acetals. This guide provides a detailed technical overview of the acid-catalyzed mechanism for the formation of citral dimethyl acetal, a common and commercially significant derivative.

Reaction Mechanism

The formation of this compound from citral and methanol (B129727) is a reversible reaction that requires an acid catalyst.[2] The overall reaction involves the reaction of the aldehyde group of citral with two equivalents of methanol. The mechanism proceeds through the formation of a hemiacetal intermediate.[3]

The key steps in the acid-catalyzed mechanism are as follows:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of citral, increasing the electrophilicity of the carbonyl carbon.[4]

-

Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon.[4]

-

Deprotonation to Form a Hemiacetal: A proton is transferred from the oxonium ion to a base (another methanol molecule), yielding a hemiacetal intermediate.[3]

-

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water).[4]

-

Elimination of Water: The departure of a water molecule is assisted by the lone pair of electrons on the adjacent methoxy (B1213986) group, leading to the formation of a resonance-stabilized oxonium ion.[2][4]

-

Second Nucleophilic Attack: A second molecule of methanol attacks the electrophilic carbon of the oxonium ion.[4]

-

Final Deprotonation: Removal of a proton from the resulting oxonium ion regenerates the acid catalyst and yields the final product, this compound.[3][4]

To drive the equilibrium towards the product side, water is typically removed from the reaction mixture as it forms, often through azeotropic distillation.[1]

Caption: Acid-catalyzed mechanism for the formation of this compound.

Data Presentation

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₂O₂ | [5][6] |

| Molecular Weight | 198.30 g/mol | [5] |

| CAS Number | 7549-37-3 | [6] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Boiling Point | 197-199 °C at 760 mmHg | [7] |

| Density | ~0.89 g/mL at 25 °C | [5] |

| Refractive Index | n20/D ~1.454 | [5] |

| Solubility | Insoluble in water; soluble in organic solvents and oils | [5] |

Spectroscopic Data

| Spectroscopy | Characteristic Peaks/Signals | Reference |

| Infrared (IR) | Absence of a strong carbonyl (C=O) peak (~1675 cm⁻¹ for citral). Presence of C-O stretching vibrations characteristic of acetals. C-H stretching (~2850-2990 cm⁻¹). | [5] |

| Gas Chromatography (GC) | Retention index (non-polar column, DB-5): 1051. Used for purity assessment and separation of isomers. | [6] |

Experimental Protocols

General Protocol for Acid-Catalyzed Acetalization of Citral

-

Reactant Charging: A round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus is charged with citral, a molar excess of methanol (e.g., 4-5 equivalents), and a suitable solvent for azeotropic water removal (e.g., toluene (B28343) or benzene).[1][8]

-

Catalyst Addition: A catalytic amount of a strong acid, such as para-toluenesulfonic acid (p-TsOH) or a supported strong acid, is added to the mixture.[1][8][9]

-

Reaction: The mixture is heated to reflux (e.g., ~80-110 °C, depending on the solvent). The reaction progress is monitored by observing the collection of water in the Dean-Stark trap. The reaction is typically continued until no more water is formed (e.g., 1.5-3 hours).[1][8]

-

Workup:

-

The reaction mixture is cooled to room temperature.

-

The acidic catalyst is neutralized by washing the mixture with a mild base, such as a saturated sodium bicarbonate solution.[1]

-

The organic layer is separated, washed with water, and then dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).[1]

-

-

Purification:

-

The solvent is removed from the dried organic phase using a rotary evaporator.

-

The crude product is then purified by vacuum distillation to yield pure this compound.[1]

-

Note: For the synthesis of the related citral diethyl acetal, yields of 93-94% have been reported under optimized conditions.[8]

Caption: General experimental workflow for the synthesis of this compound.

References

- 1. longdom.org [longdom.org]

- 2. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]

- 3. 19.10 Nucleophilic Addition of Alcohols: Acetal Formation - Organic Chemistry | OpenStax [openstax.org]

- 4. youtube.com [youtube.com]

- 5. Buy this compound | 7549-37-3 [smolecule.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound, 7549-37-3 [thegoodscentscompany.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Spectroscopic Characterization of Citral Dimethyl Acetal: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citral (B94496) dimethyl acetal (B89532), a key fragrance and flavoring agent, is a monoterpene derivative prized for its stable, mild citrus aroma. As a protected form of citral, it finds application where the reactivity of an aldehyde is undesirable. A thorough understanding of its spectroscopic properties is paramount for quality control, structural confirmation, and research applications. This technical guide provides a comprehensive overview of the spectroscopic characterization of Citral dimethyl acetal, including detailed experimental protocols and data analysis for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). All quantitative data is presented in clear, tabular formats, and experimental workflows are visualized using Graphviz diagrams to facilitate understanding and replication.

Introduction

This compound, systematically named 1,1-dimethoxy-3,7-dimethylocta-2,6-diene, possesses the molecular formula C₁₂H₂₂O₂ and a molecular weight of 198.30 g/mol .[1][2][3] It is synthesized from citral, a mixture of the E-isomer (geranial) and Z-isomer (neral), through an acetalization reaction with methanol (B129727) in the presence of an acid catalyst.[1] This conversion of the aldehyde functional group to a dimethyl acetal provides increased stability towards oxidation and in alkaline media, making it a more versatile ingredient in various formulations. Accurate spectroscopic characterization is essential for confirming the successful synthesis, assessing purity, and elucidating the structure of this commercially significant compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum of this compound is characterized by signals corresponding to the methoxy (B1213986) groups, olefinic protons, and the aliphatic chain.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H1 (acetal CH) | 4.85 | d | 5.5 |

| H2 (vinylic CH) | 5.30 | d | 5.5 |

| H6 (vinylic CH) | 5.10 | t | 7.0 |

| OCH₃ (methoxy) | 3.31 | s | - |

| CH₂ (allylic) | 2.10 | m | - |

| CH₂ | 2.05 | m | - |

| CH₃ (vinylic) | 1.68 | s | - |

| CH₃ (vinylic) | 1.60 | s | - |

| CH₃ (vinylic) | 1.75 | s | - |

Note: Predicted data generated using NMR prediction software. Actual experimental values may vary.

The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 (acetal C) | 101.5 |

| C2 (vinylic C) | 123.0 |

| C3 (vinylic C) | 138.0 |

| C4 | 39.5 |

| C5 | 26.0 |

| C6 (vinylic C) | 124.0 |

| C7 (vinylic C) | 132.0 |

| C8 | 25.7 |

| C9 (vinylic CH₃) | 17.7 |

| C10 (vinylic CH₃) | 16.5 |

| OCH₃ (methoxy) | 52.5 |

Note: Predicted data generated using NMR prediction software. Actual experimental values may vary.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups and the absence of the starting aldehyde.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 2990-2850 | C-H stretch (alkane) | Strong |

| 1670 | C=C stretch (alkene) | Medium |

| 1120-1050 | C-O stretch (acetal) | Strong |

The absence of a strong absorption band in the region of 1730-1700 cm⁻¹ is indicative of the complete conversion of the citral aldehyde group.

Mass Spectrometry (MS)

Mass spectrometry of this compound, typically performed using Gas Chromatography-Mass Spectrometry (GC-MS), provides information about its molecular weight and fragmentation pattern. Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 198 is often weak or absent due to the lability of the acetal group.

Table 4: Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

| 198 | [M]⁺ (Molecular Ion) |

| 167 | [M - OCH₃]⁺ |

| 136 | [M - (OCH₃)₂H]⁺ |

| 75 | [CH(OCH₃)₂]⁺ |

| 69 | [C₅H₉]⁺ (isoprenyl fragment) |

Experimental Protocols

Synthesis of this compound

This compound is synthesized by the acid-catalyzed reaction of citral with methanol.

Materials:

-

Citral

-

Methanol (anhydrous)

-

p-Toluenesulfonic acid (catalyst)

-

Sodium bicarbonate (saturated solution)

-

Anhydrous magnesium sulfate

-

Diethyl ether

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add citral, a three-fold molar excess of anhydrous methanol, and a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux with stirring. The water formed during the reaction is removed azeotropically with methanol and collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the citral is consumed.

-

Cool the reaction mixture to room temperature and quench by adding saturated sodium bicarbonate solution.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the product by vacuum distillation.

NMR Spectroscopy

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Transfer the solution to an NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: ~12 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay (d1): 1-2 seconds.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: ~220 ppm.

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay (d1): 2-5 seconds.

FT-IR Spectroscopy

Instrumentation:

-

Fourier-Transform Infrared (FT-IR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

For liquid samples like this compound, no special preparation is needed when using an ATR accessory.

Procedure:

-

Record a background spectrum of the clean ATR crystal.

-

Place a drop of the neat liquid sample onto the ATR crystal.

-

Acquire the sample spectrum.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

GC-MS Analysis

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Capillary column suitable for fragrance analysis (e.g., DB-5ms).

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile solvent such as hexane (B92381) or ethyl acetate.

GC Conditions:

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium.

-

Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

-

Column: e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

Conclusion

The spectroscopic characterization of this compound provides a robust framework for its identification and quality assessment. While experimental NMR data remains elusive in publicly accessible literature, predictive methods offer valuable insights into its spectral features. The combination of NMR, IR, and MS, guided by the detailed protocols provided herein, allows for a comprehensive and unambiguous structural confirmation of this important fragrance and flavor compound. The provided workflows and data tables serve as a valuable resource for researchers and professionals in the fields of chemistry, food science, and drug development.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of Citral Dimethyl Acetal

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the mass spectrometry fragmentation pattern of citral (B94496) dimethyl acetal (B89532) (1,1-dimethoxy-3,7-dimethylocta-2,6-diene), a key fragrance and flavoring agent. Understanding its fragmentation behavior is crucial for its unambiguous identification and characterization in complex matrices. This document outlines the core fragmentation pathways under electron ionization (EI), presents quantitative data in a structured format, and provides detailed experimental protocols for its analysis.

Executive Summary

Citral dimethyl acetal, with a molecular weight of 198.3 g/mol and the chemical formula C₁₂H₂₂O₂, is a volatile organic compound widely used in various industries.[1] Mass spectrometry, particularly coupled with gas chromatography (GC-MS), is the premier analytical technique for its identification. Under electron ionization, this compound exhibits a characteristic fragmentation pattern, which, while showing a weak molecular ion peak at m/z 198, produces several diagnostic fragment ions. The base peak is typically observed at m/z 75, corresponding to the stable dimethoxymethyl cation. Other significant fragments arise from cleavage of the terpene backbone and loss of neutral molecules.

Electron Ionization Fragmentation Pattern

Upon entering the mass spectrometer, this compound undergoes electron ionization (EI), typically at 70 eV, leading to the formation of a molecular ion (M⁺˙) at m/z 198. Due to the inherent instability of the acetal functional group, this molecular ion is often of low abundance. The subsequent fragmentation is dominated by pathways that lead to the formation of stable carbocations.

Quantitative Fragmentation Data

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions. The most significant of these are summarized in the table below. The data presented is a compilation from publicly available spectral databases.

| m/z | Proposed Fragment Ion | Relative Intensity (%) |

| 41 | [C₃H₅]⁺ | 100.0 |

| 69 | [C₅H₉]⁺ | 90.5 |

| 123 | [C₉H₁₅]⁺ | 67.7 |

| 73 | [CH(OCH₃)₂]⁺ | 53.1 |

| 39 | [C₃H₃]⁺ | 32.0 |

| 55 | [C₄H₇]⁺ | Not specified |

| 81 | [C₆H₉]⁺ | Not specified |

| 93 | [C₇H₉]⁺ | Not specified |

| 109 | [C₈H₁₃]⁺ | Not specified |

| 135 | [M - CH₃OH - CH₃]⁺ | Not specified |

| 167 | [M - OCH₃]⁺ | Not specified |

| 198 | [M]⁺˙ | Low |

Note: Relative intensities are normalized to the base peak (m/z 41) and are based on data from MassBank Accession ID MSBNK-Fac_Eng_Univ_Tokyo-JP008658.[2] The base peak can vary depending on the specific isomer (geranial vs. neral (B7780846) dimethyl acetal) and analytical conditions.

Fragmentation Pathways

The fragmentation of the this compound molecular ion proceeds through several key pathways, driven by the lability of the acetal group and the stability of the resulting fragments.

Caption: Primary fragmentation pathways of this compound under electron ionization.

The initial ionization event forms the molecular ion at m/z 198. The most characteristic fragmentation is the α-cleavage of a carbon-carbon bond adjacent to the oxygen atoms of the acetal group, leading to the formation of the highly stable dimethoxymethyl cation at m/z 75 . Another primary fragmentation involves the loss of a methoxy (B1213986) radical (•OCH₃) to yield the ion at m/z 167 . Subsequent loss of a neutral molecule of acetaldehyde (B116499) (C₂H₄O) from this fragment results in the ion at m/z 123 . Further fragmentation of the terpene chain through various cleavages and rearrangements leads to the formation of smaller, stable hydrocarbon fragments, such as the abundant ions at m/z 69 and the base peak at m/z 41 .

Experimental Protocols

The following section details a representative experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a volatile organic solvent such as methanol (B129727) or hexane.

-

Working Solution: Dilute the stock solution with the same solvent to a final concentration of approximately 10 µg/mL.

-

Matrix Samples: For the analysis of this compound in complex matrices (e.g., essential oils, food products), employ a suitable extraction method such as liquid-liquid extraction or solid-phase microextraction (SPME) to isolate the volatile components. Ensure the final extract is filtered and free of particulate matter.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC System or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Ion Source: Electron Ionization (EI).

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Injection Mode: Splitless or split (e.g., 50:1).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 280 °C for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Electron Energy: 70 eV.

-

Mass Scan Range: m/z 35-350.

Experimental and Analytical Workflow

The logical workflow for the GC-MS analysis of this compound is depicted in the following diagram.

Caption: Logical workflow for the GC-MS analysis of this compound.

Conclusion

This technical guide provides a detailed overview of the mass spectrometry fragmentation pattern of this compound. The characteristic fragments, particularly the base peak at m/z 75, along with other significant ions, allow for its confident identification. The provided experimental protocol and workflow serve as a valuable resource for researchers and scientists in developing and validating analytical methods for the detection and characterization of this important compound. A thorough understanding of its fragmentation behavior is essential for accurate interpretation of mass spectral data in various scientific and industrial applications.

References

Citral Dimethyl Acetal: A Superior, Stable Alternative to Citral in Complex Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of chemical synthesis, particularly in the development of pharmaceuticals, fragrances, and flavorings, the stability of starting materials and intermediates is paramount. Citral (B94496), a naturally occurring monoterpene aldehyde renowned for its potent lemon scent, is a valuable precursor for the synthesis of a wide array of compounds, including ionones, which are key intermediates in the production of Vitamin A. However, the inherent instability of citral, particularly its aldehyde functional group, presents significant challenges in synthetic chemistry, leading to degradation and the formation of unwanted byproducts. This technical guide explores the use of citral dimethyl acetal (B89532) as a stable and effective alternative to citral, providing a comprehensive overview of its synthesis, stability, and applications.

The Challenge of Citral's Instability

Citral is highly susceptible to degradation under various conditions, including acidic environments, exposure to air (oxidation), and light.[1] The aldehyde functional group is prone to a series of reactions, primarily acid-catalyzed cyclization and oxidation, which result in the loss of the desired molecule and the generation of off-flavors and undesirable impurities.[2] This instability can significantly impact reaction yields, purity of the final product, and the overall efficiency of a synthetic route.

Table 1: Half-Life of Citral Isomers at Different pH Values

| pH | Neral (cis-citral) Half-Life (days) | Geranial (trans-citral) Half-Life (days) |

| 4 | 9.54[3] | 9.81[3] |

| 7 | 230[3] | 106[3] |

| 9 | 30.1[3] | 22.8[3] |

This data clearly illustrates the rapid degradation of citral in acidic and alkaline conditions.

Citral Dimethyl Acetal: A Stable Solution

To overcome the challenges associated with citral's instability, chemists have turned to protecting group strategies. By converting the reactive aldehyde group of citral into a less reactive acetal, specifically a dimethyl acetal, the molecule's stability is significantly enhanced. This compound effectively masks the aldehyde functionality, rendering it inert to many reaction conditions that would otherwise degrade citral. This protection allows for greater flexibility in multi-step syntheses and ensures the integrity of the carbon skeleton until the aldehyde is required. The acetal can then be easily and cleanly converted back to the aldehyde under acidic conditions when needed.

Synthesis of this compound

The synthesis of this compound is a straightforward acid-catalyzed reaction between citral and methanol (B129727). The equilibrium of this reaction is driven towards the formation of the acetal by the removal of water, typically through azeotropic distillation.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of other citral acetals.

Materials:

-

Citral

-

Methanol (anhydrous)

-

Toluene or Benzene

-

p-Toluenesulfonic acid (p-TSA) or other acid catalyst

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Hexane or other suitable solvent for extraction

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine citral, a molar excess of methanol, and a solvent such as toluene.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux. The water formed during the reaction will be removed as an azeotrope with the solvent and collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected or by analytical techniques such as TLC or GC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the acid catalyst by washing the reaction mixture with a saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the solution under reduced pressure to remove the solvent.

-

The crude this compound can be purified by vacuum distillation.

Diagram 1: Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Application in Synthesis: The Case of Ionone Production

A significant application of citral is in the synthesis of pseudoionone (B86502), which is then cyclized to form α- and β-ionone.[5][6] These ionones are crucial intermediates in the industrial production of Vitamin A. The initial aldol (B89426) condensation of citral with acetone (B3395972) is base-catalyzed, a condition under which the aldehyde is susceptible to side reactions. Using this compound as the starting material can circumvent these issues. The acetal is stable to the basic conditions of the aldol condensation. The resulting acetal of pseudoionone can then be hydrolyzed under acidic conditions to reveal the ketone, which can subsequently undergo acid-catalyzed cyclization to the desired ionones.

-

Aldol Condensation: Reaction of this compound with acetone in the presence of a base (e.g., sodium ethoxide) to form the dimethyl acetal of pseudoionone.

-

Deprotection and Cyclization: Treatment of the pseudoionone dimethyl acetal with an acid (e.g., sulfuric acid or phosphoric acid) to first hydrolyze the acetal to the ketone (pseudoionone) and then catalyze the cyclization to a mixture of α- and β-ionone.

Diagram 2: Proposed Synthesis of Ionones from this compound

Caption: Proposed synthetic route to ionones using this compound.

Controlled Release of Citral

The acid-catalyzed hydrolysis of this compound back to citral and methanol is a key feature of its utility. This reaction can be controlled by adjusting the pH, allowing for the slow and sustained release of citral. This property is particularly valuable in the fragrance and flavor industries, where a long-lasting scent or taste is desired. The acetal acts as a pro-fragrance or pro-flavor, releasing the active aldehyde over time upon exposure to acidic conditions, such as those found on skin or in certain food and beverage formulations.

Diagram 3: Acid-Catalyzed Degradation Pathway of Citral

Caption: Simplified acid-catalyzed degradation pathway of citral.

Analytical Characterization

The synthesis and purity of this compound, as well as its conversion in subsequent reactions, can be monitored by standard analytical techniques.

Table 2: Key Analytical Data for this compound

| Analytical Technique | Key Observations |

| GC-MS | A distinct peak with a retention time different from citral. The mass spectrum will show a molecular ion peak corresponding to C12H22O2 (m/z = 198.3) and characteristic fragmentation patterns.[7][8] |

| ¹H NMR | Absence of the aldehyde proton signal (around 9.9-10.0 ppm for citral). Appearance of signals for the two methoxy (B1213986) groups (around 3.3 ppm) and a signal for the acetal proton (around 4.8-5.0 ppm). |

| ¹³C NMR | Absence of the aldehyde carbonyl carbon signal (around 190-195 ppm for citral). Appearance of a signal for the acetal carbon (around 100-105 ppm) and signals for the methoxy carbons (around 50-55 ppm). |

| FTIR | Absence of the strong C=O stretching band of the aldehyde (around 1675 cm⁻¹ for citral).[9] Presence of characteristic C-O stretching bands for the acetal (in the region of 1050-1150 cm⁻¹).[9] |

Experimental Protocol: GC-MS Analysis

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Capillary column suitable for fragrance analysis (e.g., DB-5ms, HP-5ms).

GC Conditions (Example):

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 250 °C at a rate of 10 °C/min, hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection Mode: Split or splitless, depending on the concentration.

MS Conditions (Example):

-

Ion Source Temperature: 230 °C

-

Electron Ionization Energy: 70 eV

-

Mass Range: m/z 40-400

This method allows for the separation and identification of citral and this compound in a reaction mixture, enabling the monitoring of reaction progress and the assessment of product purity.[8][10]

Conclusion

This compound presents a robust and reliable solution to the inherent instability of citral in a wide range of synthetic applications. By protecting the reactive aldehyde group, this stable derivative allows for greater synthetic flexibility, improved yields, and higher product purity. Its ability to undergo clean deprotection under acidic conditions makes it an ideal precursor for the controlled release of citral in fragrance and flavor applications, as well as a valuable intermediate in the synthesis of complex molecules such as ionones. For researchers, scientists, and drug development professionals, the use of this compound offers a strategic advantage in overcoming the challenges posed by the handling and use of its unstable parent aldehyde.

References

- 1. pellwall.com [pellwall.com]

- 2. Influence of structural properties of emulsifiers on citral degradation in model emulsions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. ingenieria-analitica.com [ingenieria-analitica.com]

- 5. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 6. sciencemadness.org [sciencemadness.org]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. scitepress.org [scitepress.org]

- 9. Industrial method for preparing beta-ionone - Eureka | Patsnap [eureka.patsnap.com]

- 10. mdpi.com [mdpi.com]

The Role of Citral Dimethyl Acetal in Aldehyde Protection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of multi-step organic synthesis, particularly in the development of pharmaceuticals and complex natural products, the strategic use of protecting groups is paramount. Aldehydes, being highly reactive functional groups, often require temporary masking to prevent unwanted side reactions. Citral (B94496) dimethyl acetal (B89532) serves as a crucial protected form of citral, an abundant and important α,β-unsaturated aldehyde in the chemical industry. This technical guide provides an in-depth analysis of citral dimethyl acetal, focusing on its synthesis, stability, deprotection, and its pivotal role as a stable intermediate in the synthesis of high-value compounds like ionones and Vitamin A.

Core Concepts: Acetal Protection

Acetals are geminal-diether derivatives of aldehydes or ketones and are formed by the reaction of the carbonyl compound with an alcohol in the presence of an acid catalyst. Dimethyl acetals, specifically, are formed using methanol (B129727). This protection strategy is effective because acetals are stable under neutral and basic conditions, and to many nucleophiles and reducing agents, yet can be readily cleaved under acidic conditions to regenerate the parent aldehyde.[1][2] The formation of an acetal is a reversible process; the forward reaction is driven by the removal of water, often with a dehydrating agent like trimethyl orthoformate or through azeotropic distillation.[1][3]

Synthesis of this compound

The protection of citral as its dimethyl acetal is a straightforward and high-yielding process. The most common method involves the acid-catalyzed reaction of citral with an excess of methanol or, more efficiently, with trimethyl orthoformate which also acts as a dehydrating agent.[4]

Experimental Protocol: Synthesis of this compound

Objective: To protect the aldehyde functionality of citral as a dimethyl acetal.

Materials:

-

Citral (1.0 eq)

-

Trimethyl orthoformate (4.0 eq)[4]

-

Methanol (as solvent)

-

p-Toluenesulfonic acid (catalytic amount, e.g., 0.005 eq)[4]

-

Anhydrous sodium sulfate[4]

-

Saturated sodium bicarbonate solution

-

Petroleum ether and Ethyl acetate (B1210297) (for chromatography)[4]

Procedure:

-

In a round-bottom flask, dissolve citral (0.05 mol) and trimethyl orthoformate (0.20 mol) in methanol (50 mL).[4]

-

Add a catalytic amount of p-toluenesulfonic acid (e.g., 28.56 mg).[4]

-

Stir the mixture and heat to reflux at approximately 80°C for 6 hours.[4]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize the catalyst with a saturated aqueous solution of sodium bicarbonate.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.[4]

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by column chromatography on silica (B1680970) gel, eluting with a mixture of petroleum ether and ethyl acetate (e.g., 10:1 v/v), to yield the pure product as a light yellow liquid.[4]

Reaction Parameters for Acetal Synthesis

| Parameter | Conditions | Reference |

| Reactants | Citral, Trimethyl orthoformate | [4] |

| Solvent | Methanol | [4] |

| Catalyst | p-Toluenesulfonic acid | [4] |

| Molar Ratio | Citral : Trimethyl orthoformate (1 : 4) | [4] |

| Temperature | 80°C (Reflux) | [4] |

| Reaction Time | 6 hours | [4] |

| Work-up | Neutralization, Extraction, Chromatography | [4] |

Stability of this compound

The stability of the acetal protecting group is a critical factor in its utility. This compound, being an acyclic acetal, exhibits the following stability profile:

-

Basic and Neutral Conditions: Highly stable. It is resistant to strong bases, organometallic reagents (e.g., Grignard reagents), and hydrides.[1]

-

Acidic Conditions: Labile. The acetal is readily hydrolyzed back to the parent aldehyde in the presence of aqueous acid.[1]

-

Oxidizing and Reducing Agents: Generally stable to a wide range of oxidizing and reducing agents that do not require acidic conditions for their reactivity.

The stability of citral diethyl acetal, a closely related compound, has been described as stable and combustible, but incompatible with strong oxidizing agents and potentially sensitive to moisture.[5][6][7]

Deprotection of this compound

The removal of the dimethyl acetal protecting group from citral is typically achieved through acid-catalyzed hydrolysis. The presence of excess water drives the equilibrium back towards the aldehyde.

Experimental Protocol: Deprotection of this compound

Objective: To regenerate citral from its dimethyl acetal.

Materials:

-

This compound (1.0 eq)

-

Acetone (B3395972) and Water (e.g., 10:1 v/v)

-

p-Toluenesulfonic acid (catalytic amount) or another acid catalyst (e.g., dilute HCl)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Diethyl ether or Ethyl acetate (for extraction)

Procedure:

-

Dissolve the this compound in a mixture of acetone and water.

-

Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

-

Stir the reaction at room temperature and monitor by TLC or Gas Chromatography (GC) until the starting material is consumed.

-

Neutralize the acid catalyst by the addition of a saturated aqueous sodium bicarbonate solution.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3 x 20 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the deprotected citral.

Applications in Multi-Step Synthesis

Citral is a key building block for a variety of important compounds in the fragrance, flavor, and pharmaceutical industries. Protecting citral as its dimethyl acetal allows for chemical transformations on other parts of the molecule without affecting the aldehyde functionality.

Synthesis of Ionones and Vitamin A

Citral is a precursor to pseudoionone (B86502), which is then cyclized to form α- and β-ionones.[8][9] These ionones are not only important fragrance compounds with a characteristic violet scent, but β-ionone is also a crucial intermediate in the industrial synthesis of Vitamin A.[8][10][11]

In these synthetic pathways, the aldehyde group of citral is highly reactive and can interfere with the desired reactions. While the aldol (B89426) condensation of citral with acetone to form pseudoionone is carried out under basic conditions where the aldehyde is reactive, other potential transformations in a complex synthesis might require the aldehyde to be protected.[9][12] For instance, if modifications to the carbon-carbon double bonds of citral were desired using reagents that also react with aldehydes, protection as the dimethyl acetal would be necessary.

A general synthetic strategy would involve:

-

Protection: Conversion of citral to this compound.

-

Transformation: Performing desired chemical reactions on the rest of the molecule.

-

Deprotection: Hydrolysis of the acetal to regenerate the aldehyde functionality for subsequent steps, such as the aldol condensation to form pseudoionone.

Visualizing the Processes

Signaling Pathway for Acetal Formation

Caption: Acid-catalyzed formation of this compound.

Experimental Workflow for Protection and Deprotection

Caption: Workflow for the protection and deprotection of citral.

Conclusion

This compound is a valuable tool in organic synthesis, providing a robust method for the protection of the aldehyde functionality of citral. Its ease of formation, stability under a range of non-acidic conditions, and clean deprotection make it an important intermediate for the synthesis of complex molecules. For researchers and professionals in drug development and fine chemical synthesis, a thorough understanding of the principles and protocols associated with this compound is essential for the efficient and successful construction of target molecules.

References

- 1. Dimethyl Acetals [organic-chemistry.org]

- 2. osti.gov [osti.gov]

- 3. longdom.org [longdom.org]

- 4. CN108558621B - Citral di-bornyl acetal derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 5. 1,1-Diethoxy-3,7-dimethylocta-2,6-diene | 7492-66-2 [chemicalbook.com]

- 6. lookchem.com [lookchem.com]

- 7. 1,1-Diethoxy-3,7-dimethylocta-2,6-diene | CAS#:7492-66-2 | Chemsrc [chemsrc.com]

- 8. chemistry-online.com [chemistry-online.com]

- 9. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity of the Alkene Functionalities in Citral Dimethyl Acetal

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citral (B94496) dimethyl acetal (B89532), a protected form of the naturally occurring monoterpenoid citral, is a valuable intermediate in the synthesis of fine chemicals, pharmaceuticals, and fragrances. The protection of the aldehyde group as an acetal fundamentally alters the electronic properties of the molecule, particularly the C2=C3 double bond, thereby modifying its reactivity. This technical guide investigates the reactivity of the non-conjugated diene system within citral dimethyl acetal (1,1-dimethoxy-3,7-dimethylocta-2,6-diene). It explores the differential reactivity of the two isolated, trisubstituted double bonds (at C2=C3 and C6=C7) towards key classes of organic reactions, including electrophilic addition, oxidation, and acid-catalyzed rearrangements. By analyzing established chemical principles and drawing inferences from the known reactivity of citral, this paper provides a predictive framework for the selective functionalization of this versatile building block. Detailed experimental protocols for seminal reactions and quantitative data are presented to aid in synthetic planning and execution.

Introduction: Structure and Electronic Profile

Citral (3,7-dimethylocta-2,6-dienal) is an acyclic monoterpenoid aldehyde existing as a mixture of two geometric isomers: geranial (the E-isomer) and neral (B7780846) (the Z-isomer). It possesses two distinct carbon-carbon double bonds: one at the C2 position, which is in conjugation with the electron-withdrawing aldehyde group, and an isolated, electron-rich double bond at the C6 position.

The conversion of citral to its dimethyl acetal derivative is a common strategy to protect the reactive aldehyde functionality.[1] This transformation, typically achieved through an acid-catalyzed reaction with methanol (B129727), has a profound impact on the electronic nature of the C2=C3 double bond.[1] While the C6=C7 bond remains an electron-rich, trisubstituted alkene, the C2=C3 bond is converted from an electron-deficient Michael acceptor into an electron-rich trisubstituted enol ether moiety. This guide focuses on the subsequent reactivity of these two now electronically similar, but sterically distinct, alkene groups.

Synthesis of this compound

The formation of this compound is an acid-catalyzed nucleophilic addition-elimination reaction. The process involves the protonation of the citral carbonyl group, followed by the attack of methanol to form a hemiacetal, and subsequent reaction with a second methanol molecule to yield the stable acetal.

Comparative Reactivity of the Alkene Functionalities

With the aldehyde masked, both the C2=C3 and C6=C7 double bonds in this compound are electron-rich and susceptible to electrophilic attack. However, their reactivity can be differentiated based on steric hindrance and subtle electronic effects. The C6=C7 bond, being further from the somewhat bulky acetal group and bearing an isopropylidene group, is generally considered more sterically accessible and slightly more nucleophilic due to the alkyl substitution pattern.

Electrophilic Addition: Epoxidation

Epoxidation provides a clear example of selective reactivity. In the parent molecule, citral, reaction with peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) selectively epoxidizes the more nucleophilic C6=C7 double bond.[2] Conversely, nucleophilic epoxidation using alkaline hydrogen peroxide targets the electron-deficient C2=C3 double bond.[2]

For this compound, both double bonds are now susceptible to electrophilic epoxidation. Reaction with m-CPBA is expected to produce a mixture of two primary products: 2,3-epoxy-1,1-dimethoxy-3,7-dimethyloct-6-ene and 6,7-epoxy-1,1-dimethoxy-3,7-dimethyloct-2-ene. A slight preference for the formation of the 6,7-epoxide is anticipated due to the lower steric hindrance at that position.

Oxidative Cleavage: Ozonolysis

Ozonolysis is a powerful tool for cleaving double bonds to form carbonyl compounds. The reaction proceeds via a [3+2] cycloaddition of ozone to form an unstable primary ozonide (molozonide), which rearranges to a more stable secondary ozonide (1,2,4-trioxolane).[3][4] A subsequent reductive workup (e.g., with dimethyl sulfide (B99878), DMS) yields aldehydes or ketones.[3]

Applying this to this compound, three outcomes are possible depending on the stoichiometry of ozone used:

-

Selective cleavage of C6=C7 : Yields acetone (B3395972) and 4,8,8-trimethoxyoct-4-en-1-al.

-

Selective cleavage of C2=C3 : Yields 4-methyl-1,1-dimethoxypent-3-en-1-one (after rearrangement from the initial aldehyde) and 3-methyl-5,5-dimethoxypentanal.

-

Complete cleavage of both bonds : Yields acetone, 3,3-dimethoxypropanal, and methylglyoxal (B44143) dimethyl acetal.

| Reaction | Double Bond Cleaved | Key Carbonyl Products |

| Selective Ozonolysis (1 eq. O₃) | C6=C7 (more reactive) | Acetone, 4,8,8-trimethoxyoct-4-en-1-al |

| Double Ozonolysis (>2 eq. O₃) | C2=C3 and C6=C7 | Acetone, 3,3-dimethoxypropanal |

| Table 1: Predicted Products from the Reductive Ozonolysis of this compound. |

Acid-Catalyzed Cyclization

While the acetal group is stable to base, it is labile under acidic conditions.[5] Treatment of this compound with acid can lead to two competing pathways: hydrolysis back to citral and methanol, or an intramolecular cyclization. The latter is a well-known reaction for related terpenes. Protonation of the terminal C6=C7 double bond generates a tertiary carbocation at C6. This electrophilic center can then be attacked by the nucleophilic C2=C3 double bond, leading to the formation of a six-membered ring, a characteristic reaction in ionone (B8125255) synthesis.

Detailed Experimental Protocols

The following sections provide generalized, yet detailed, methodologies for key transformations of this compound. These protocols are based on standard procedures for analogous substrates and should be optimized for specific applications.

Synthesis of this compound

This protocol is adapted from procedures for the synthesis of citral acetals.[1]

-

Apparatus Setup : Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser.

-

Reagents : To the flask, add citral (1.0 eq), methanol (3.0 eq), and a catalytic amount of p-toluenesulfonic acid (0.02 eq). Use a suitable solvent like toluene (B28343) or benzene (B151609) to facilitate azeotropic water removal.

-

Reaction : Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap. Monitor the reaction progress by TLC or GC until the starting material is consumed.

-

Workup : Cool the reaction mixture to room temperature. Neutralize the acid catalyst by washing with a saturated sodium bicarbonate solution.

-

Extraction : Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification : Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.

General Protocol for Epoxidation with m-CPBA

-

Dissolution : Dissolve this compound (1.0 eq) in a chlorinated solvent such as dichloromethane (B109758) (DCM) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath to 0 °C.

-

Reagent Addition : Add solid m-CPBA (approx. 77% purity, 1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Reaction : Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction by TLC for the disappearance of the starting material.

-

Quenching : Upon completion, quench the excess peroxy acid by adding a 10% aqueous solution of sodium sulfite. Stir vigorously for 20 minutes.

-

Workup : Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification : Filter and concentrate the solution under reduced pressure. The resulting crude oil containing a mixture of epoxides can be purified by flash column chromatography on silica (B1680970) gel.

General Protocol for Reductive Ozonolysis

-

Apparatus Setup : Dissolve this compound (1.0 eq) in a solvent mixture, typically DCM and methanol, in a three-neck flask equipped with a gas inlet tube and a drying tube. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Ozonolysis : Bubble ozone gas (generated by an ozone generator) through the solution. The reaction is typically monitored by the appearance of a persistent blue color, indicating an excess of ozone.

-

Purging : Once the reaction is complete, purge the solution with nitrogen or oxygen gas to remove all residual ozone.

-

Reduction : While the solution is still cold, add dimethyl sulfide (DMS, 1.5-2.0 eq) dropwise.

-

Warming : Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

-

Workup : Concentrate the reaction mixture under reduced pressure to remove the solvent and excess DMS. The resulting crude product can be purified by distillation or chromatography to isolate the desired carbonyl compounds.

Conclusion

The protection of citral as its dimethyl acetal derivative is a synthetically valuable transformation that significantly alters the reactivity of its olefinic system. By converting the electron-poor α,β-unsaturated system into an electron-rich enol ether moiety, the C2=C3 and C6=C7 double bonds attain comparable reactivity towards electrophiles. This guide has demonstrated that while both bonds are susceptible to attack, selectivity can often be predicted and potentially controlled based on steric factors and the choice of reagents. Reactions such as epoxidation are likely to yield mixtures, whereas ozonolysis can be controlled by stoichiometry to cleave one or both double bonds. Furthermore, the molecule is primed for acid-catalyzed intramolecular cyclization, offering a pathway to complex cyclic structures. The provided protocols and reactivity analysis serve as a foundational resource for chemists aiming to utilize this compound as a versatile precursor in complex molecule synthesis.

References

Stability of Citral Dimethyl Acetal Under Acidic and Basic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citral (B94496) dimethyl acetal (B89532), a key fragrance and flavoring ingredient, exhibits significant pH-dependent stability. As an acetal, its chemical integrity is maintained under neutral to basic conditions, a property crucial for its application in various consumer and pharmaceutical products. Conversely, it undergoes rapid hydrolysis under acidic conditions, regenerating citral and methanol (B129727). This technical guide provides an in-depth analysis of the stability profile of citral dimethyl acetal, outlines the mechanisms of its degradation, and presents detailed experimental protocols for stability assessment.

Introduction

This compound (1,1-dimethoxy-3,7-dimethylocta-2,6-diene) is a synthetic derivative of citral, a naturally occurring aldehyde found in the essential oils of plants like lemongrass and lemon myrtle.[1] The conversion of citral to its dimethyl acetal is a common strategy to enhance stability and provide a more consistent and long-lasting citrus aroma in various formulations.[1][2] Understanding the stability of this compound under different pH conditions is paramount for formulation development, ensuring product efficacy and shelf-life. This guide synthesizes the core principles of acetal chemistry and applies them to this compound, providing a technical framework for its handling and use.

Chemical Principles of Acetal Stability

The stability of an acetal is fundamentally dictated by the presence or absence of an acid catalyst.

Stability in Basic and Neutral Conditions

Acetals are structurally robust in neutral to strongly basic environments.[3][4] The ether linkages of the acetal are not susceptible to nucleophilic attack by hydroxide (B78521) ions or other bases. This inherent stability makes acetals effective protecting groups for aldehydes and ketones during chemical syntheses that are performed under basic conditions.[5] For this compound, this translates to good stability in alkaline formulations such as soaps and some detergents.[2][6][7][8]

Instability in Acidic Conditions

In the presence of an acid, acetals undergo hydrolysis to yield the parent aldehyde or ketone and two molecules of the corresponding alcohol.[5][9] This reaction is reversible, and the equilibrium can be manipulated.[3] For the hydrolysis of this compound, an excess of water in an acidic medium will drive the reaction towards the formation of citral and methanol.[5] The rate of this hydrolysis is highly dependent on the pH; for instance, studies on other acetals have shown a dramatic decrease in the hydrolysis rate as the pH increases from 5.0 to 6.0.[10]

Reaction Mechanisms and Pathways

Acid-Catalyzed Hydrolysis

The hydrolysis of this compound proceeds through a well-established acid-catalyzed mechanism. The reaction is initiated by the protonation of one of the methoxy (B1213986) groups, which converts it into a good leaving group (methanol). The subsequent departure of methanol results in the formation of a resonance-stabilized oxonium ion. Nucleophilic attack by a water molecule on this electrophilic intermediate, followed by deprotonation, yields a hemiacetal. The process repeats with the protonation of the second methoxy group, leading to the elimination of a second molecule of methanol and the formation of protonated citral, which is then deprotonated to give the final aldehyde product.

Caption: Acid-catalyzed hydrolysis pathway of this compound.

Stability Under Basic Conditions

Under basic conditions, the ether linkages of the acetal lack a pathway for facile cleavage. The alkoxide groups are poor leaving groups, and there is no electrophilic activation of the carbon atom as seen in acidic catalysis. Therefore, this compound remains largely unreactive.

Caption: Stability of this compound in basic conditions.

Quantitative Stability Data

The following table summarizes the expected stability based on general acetal chemistry and qualitative industry data. The quantitative values are representative and intended to illustrate the expected pH-dependent trend.

| Condition | pH Range | Temperature (°C) | Expected Half-Life (t½) | Stability Rating |

| Strongly Acidic | 1-3 | 25 | Minutes to Hours | Poor |

| Mildly Acidic | 4-6 | 25 | Hours to Days | Moderate |

| Neutral | 7 | 25 | Months to Years | Very Good |

| Mildly Basic (e.g., Soap) | 8-10 | 25 | Months to Years | Good to Very Good |

| Strongly Basic | 11-14 | 25 | Months to Years | Very Good |

Note: These values are illustrative. Actual stability will depend on the specific formulation matrix, temperature, and presence of other catalytic species.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a systematic experimental approach is required.

Materials and Equipment

-

This compound (≥98% purity)

-

Buffer solutions (pH 2, 4, 7, 10, 12)

-

Organic solvent (e.g., acetonitrile (B52724), HPLC grade)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reverse-phase HPLC column

-

Incubator or temperature-controlled water bath

-

pH meter

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram outlines a typical workflow for conducting a stability study of this compound.

Caption: Workflow for assessing the stability of this compound.

Detailed Methodologies

5.3.1. Sample Preparation

-

Prepare a stock solution of this compound (e.g., 10 mg/mL) in acetonitrile.

-

For each pH condition, pipette a known volume of the stock solution into a volumetric flask and dilute with the respective buffer to achieve the target final concentration (e.g., 100 µg/mL). The final concentration of the organic co-solvent should be kept low (e.g., <5%) to minimize its effect on the pH and reaction kinetics.

-

Prepare triplicate samples for each pH and time point.

5.3.2. Incubation

-

Store the prepared samples in tightly sealed containers in an incubator set to the desired temperature (e.g., 25°C, 40°C, 50°C).

-

Protect samples from light if photodegradation is a concern.

5.3.3. HPLC Analysis

-

Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, starting with 50:50 acetonitrile:water and ramping up to 90:10 acetonitrile:water.

-

Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where citral and its acetal have significant absorbance (e.g., ~238 nm).

-

Injection Volume: 10 µL.

-

Quantification: Create a calibration curve using standards of known concentrations of this compound. The degradation can be monitored by the decrease in the peak area of the acetal and the corresponding increase in the peak area of the resulting citral.

Conclusion

This compound is a chemically stable molecule under neutral and basic conditions, making it a versatile ingredient for a wide range of applications. However, its susceptibility to acid-catalyzed hydrolysis necessitates careful pH control in formulations. For researchers and developers, a thorough understanding of this pH-dependent stability is crucial for creating robust and effective products. The experimental protocols outlined in this guide provide a framework for quantitatively determining the stability profile of this compound in various formulation matrices, enabling data-driven decisions in product development.

References

- 1. ScenTree - this compound (CAS N° 7549-37-3) [scentree.co]

- 2. This compound, 7549-37-3 [thegoodscentscompany.com]

- 3. benchchem.com [benchchem.com]

- 4. osti.gov [osti.gov]

- 5. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. This compound - Synarome [synarome.com]

- 7. dc.etsu.edu [dc.etsu.edu]

- 8. iff.com [iff.com]

- 9. Dimethyl Acetals [organic-chemistry.org]

- 10. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Citral Dimethyl Acetal as a Protecting Group in Multi-Step Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and chemo-selectivity. Citral (B94496) dimethyl acetal (B89532) serves as a valuable acid-labile protecting group for aldehydes, particularly in contexts where mild cleavage conditions are desirable. Its acyclic nature generally renders it more susceptible to hydrolysis than its cyclic counterparts, offering a strategic advantage in orthogonal protection schemes. This document provides detailed application notes, experimental protocols, and comparative data on the use of citral dimethyl acetal in complex synthetic routes.

Advantages of this compound as a Protecting Group

-

Acid Sensitivity: Readily cleaved under mild acidic conditions, allowing for selective deprotection in the presence of more robust protecting groups.

-

Stability: Stable to a wide range of non-acidic reagents, including bases, organometallics, and hydrides.

-

Ease of Formation: Can be synthesized in high yields from citral and methanol (B129727) under acid catalysis.

-

Orthogonal Potential: Its differential stability compared to cyclic acetals and other protecting groups allows for its incorporation into sophisticated, multi-step synthetic strategies.

Data Presentation

Table 1: Comparative Yields for the Synthesis of Citral Acetals

| Acetal Derivative | Alcohol/Diol | Catalyst | Reaction Time | Yield (%) | Reference |

| This compound | Methanol | p-Toluenesulfonic acid | 5 - 7 h | ~94% | Adapted from[1] |

| Citral Ethylene Glycol Acetal | Ethylene Glycol | p-Toluenesulfonic acid | Not Specified | High | [2] |

| Citral Propylene Glycol Acetal | Propylene Glycol | p-Toluenesulfonic acid | Not Specified | High | [2] |

Table 2: Comparison of Deprotection Conditions for Acetals

| Acetal Substrate | Reagent/Catalyst | Solvent | Time | Yield (%) | Reference |

| Benzaldehyde Dimethyl Acetal | I₂ (10 mol%) | Acetone | 5 min | 95% | [3] |

| 2-Phenyl-1,3-dioxolane | I₂ (10 mol%) | Acetone | 45 min | 92% | [3] |

| Acetaldehyde Dimethyl Acetal | Amberlyst-15 | Not Specified | Not Specified | 18% Conversion | [4] |

| Acetaldehyde Dimethyl Acetal | Trifluoroacetic acid | Not Specified | Not Specified | 16% Conversion | [4] |

| Aromatic Acetals | β-cyclodextrin | Water | Not Specified | High | [5] |

Experimental Protocols

Protocol 1: Protection of Citral as this compound

This protocol is adapted from the synthesis of other citral acetals.[2]

Materials:

-

Citral (1 equivalent)

-

Methanol (large excess, serves as reagent and solvent)

-

p-Toluenesulfonic acid (catalytic amount, e.g., 0.02 equivalents)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Saturated sodium bicarbonate solution

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

-

To a solution of citral in a large excess of methanol, add a catalytic amount of p-toluenesulfonic acid.

-

The reaction mixture is stirred at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, neutralize the reaction mixture by adding saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

The solvent is removed under reduced pressure to yield the crude this compound.

-

Purify the product by vacuum distillation if necessary.

Spectroscopic Data for this compound:

-

¹H NMR: Confirmed by certificate of analysis data.[6]

-

IR (cm⁻¹): 2990-2850 (C-H stretch), characteristic C-O stretching, and absence of a strong carbonyl (C=O) peak.[6]

Protocol 2: Deprotection of this compound

This is a general protocol for the acidic hydrolysis of acyclic acetals.

Materials:

-

This compound (1 equivalent)

-

Acetone/Water mixture (e.g., 9:1 v/v)

-

Acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15, or dilute HCl)

-

Saturated sodium bicarbonate solution

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve the this compound in an acetone/water mixture.

-

Add a catalytic amount of the chosen acid.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC or GC until the starting material is consumed.

-

Neutralize the reaction by the careful addition of a saturated sodium bicarbonate solution.

-

Extract the regenerated citral with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude citral.

-

Purify by column chromatography or distillation as needed.

Signaling Pathways and Experimental Workflows

References

Application Note: Protocol for the Protection of Citral as its Dimethyl Acetal

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citral (B94496), a key component in fragrance, flavor, and pharmaceutical synthesis, is susceptible to degradation under various conditions. Its protection as a dimethyl acetal (B89532) enhances stability, allowing for greater flexibility in multi-step synthetic pathways. This document provides a detailed protocol for the acid-catalyzed protection of citral as its dimethyl acetal and its subsequent deprotection.

Introduction

Citral (3,7-dimethyl-2,6-octadienal) is a naturally occurring monoterpenoid aldehyde found in the essential oils of several plants, including lemongrass and lemon myrtle.[1][2] It exists as a mixture of two geometric isomers, geranial (trans) and neral (B7780846) (cis).[1] While valued for its distinct lemon-like aroma and antimicrobial properties, citral is unstable in the presence of air, light, and alkaline conditions, which can lead to degradation and loss of its characteristic fragrance.[1][3] This instability can pose challenges in its storage and application, particularly in complex chemical syntheses.

To overcome this limitation, the aldehyde functional group of citral can be protected. One common and effective method is the conversion of the aldehyde to an acetal, which is stable under basic and nucleophilic conditions.[4] The formation of citral dimethyl acetal (1,1-dimethoxy-3,7-dimethylocta-2,6-diene) offers a robust protecting group strategy.[1][4] The protection reaction involves the acid-catalyzed reaction of citral with methanol (B129727).[5] This acetal is stable and can be later removed to regenerate the aldehyde functionality under acidic conditions.[6]

This application note details the experimental procedures for both the protection of citral as its dimethyl acetal and the subsequent deprotection.

Quantitative Data Summary

While a specific yield for the synthesis of this compound was not found in the searched literature, the following table presents data for the analogous synthesis of citral diethyl acetal, which demonstrates the expected efficiency of this type of reaction.[7]

| Parameter | Value | Reference |

| Reactants | ||

| Citral to Ethanol Molar Ratio | 1 : 4-5 | [7] |

| Catalyst | Supported Strong Acid (Ph-SO3H/Na2SO4·CaSO4) | [7] |

| Reaction Conditions | ||

| Temperature | 80 °C | [7] |

| Reaction Time | 1.5 hours | [7] |

| Results | ||

| Yield | 93-94% | [7] |

| Crude Product Purity | 96% | [7] |

Experimental Protocols

Protection of Citral as Dimethyl Acetal

This protocol is adapted from analogous procedures for acetal formation.[1][7]

Materials:

-

Citral

-

Methanol (anhydrous)

-

Trimethyl orthoformate

-

p-Toluenesulfonic acid (p-TsOH) or other acid catalyst

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane or other suitable organic solvent for extraction

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add citral.

-

Add an excess of anhydrous methanol and trimethyl orthoformate. The trimethyl orthoformate acts as both a reagent and a dehydrating agent to drive the reaction to completion.[6]

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Transfer the mixture to a separatory funnel and extract the product with hexane.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Deprotection of this compound

This protocol is a general procedure for the deprotection of dimethyl acetals.[6][8]

Materials:

-

This compound

-

Water

-

p-Toluenesulfonic acid hydrate (B1144303) or other acid catalyst (e.g., Amberlyst-15)

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate (B1210297) or other suitable organic solvent for extraction

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the this compound in acetone in a round-bottom flask equipped with a magnetic stir bar.

-

Add a small amount of water to the solution.

-

Add a catalytic amount of p-toluenesulfonic acid hydrate.

-

Stir the reaction mixture at room temperature and monitor the deprotection by TLC or GC until the starting material is consumed.

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the deprotected citral.

Visualizations

Caption: Workflow for the protection of citral as its dimethyl acetal.

Caption: Workflow for the deprotection of this compound.

Caption: Reversible protection-deprotection scheme for citral.

References

- 1. longdom.org [longdom.org]

- 2. researchgate.net [researchgate.net]

- 3. ymerdigital.com [ymerdigital.com]

- 4. 1,1-Dimethoxy-3,7-dimethylocta-2,6-diene | 7549-37-3 [chemicalbook.com]

- 5. Amino acid-catalyzed conversion of citral: cis-trans isomerization and its conversion into 6-methyl-5-hepten-2-one and acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dimethyl Acetals [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: Deprotection of Citral Dimethyl Acetal to Regenerate the Aldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citral (B94496), a key component in the fragrance and flavor industry and a valuable intermediate in the synthesis of vitamins and pharmaceuticals, is an α,β-unsaturated aldehyde. Due to its reactivity, the aldehyde functional group often requires protection during multi-step synthetic sequences. The dimethyl acetal (B89532) of citral is a common and stable protecting group, resistant to basic and organometallic reagents.[1][2] The regeneration of the aldehyde from citral dimethyl acetal is a crucial deprotection step. This document provides detailed application notes and protocols for the efficient deprotection of this compound, focusing on various catalytic methods to achieve high yields and selectivity.

Deprotection Methodologies

The deprotection of acetals is typically achieved through acid-catalyzed hydrolysis.[2] However, the presence of acid-sensitive functional groups in a molecule may necessitate the use of milder and more selective methods. Below is a summary of common deprotection strategies applicable to this compound.

Data Presentation: Comparison of Deprotection Methods for α,β-Unsaturated Acetals

| Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Brønsted Acids | |||||

| p-Toluenesulfonic acid (p-TsOH) | Acetone (B3395972)/H₂O | Room Temp. | 1-4 h | >90 | General method |

| Amberlyst-15 | Acetone/H₂O | Room Temp. | 2-8 h | High | [3] |

| Formic Acid | THF/H₂O | Room Temp. | 12-24 h | Moderate | General method |

| Lewis Acids | |||||

| Bismuth Nitrate (B79036) Pentahydrate (Bi(NO₃)₃·5H₂O) | CH₂Cl₂ | Room Temp. | 0.5-2 h | 85-95 | [4] |

| Cerium(III) Triflate (Ce(OTf)₃) | CH₃NO₂/H₂O | Room Temp. | 1-3 h | High | [5] |

| Iodine (I₂) | Acetone | Room Temp. | 5-30 min | >95 | [2] |

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis using p-Toluenesulfonic Acid (p-TsOH)